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Compound of Interest

Compound Name:
4-Aminomethyltetrahydropyran

hydrochloride

Cat. No.: B1519812 Get Quote

Abstract
4-Aminomethyltetrahydropyran hydrochloride (CAS RN: 389621-78-7) is a pivotal

heterocyclic building block in medicinal chemistry and drug development, frequently utilized in

the synthesis of novel therapeutic agents.[1] Its structural integrity and purity are paramount for

the successful synthesis of target molecules. This in-depth guide provides a comprehensive

overview of the key spectroscopic techniques used to characterize this compound: Nuclear

Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). By explaining the causality behind experimental choices and interpreting

the resulting data, this document serves as an essential reference for researchers and

scientists in the pharmaceutical industry.

Molecular Structure and Physicochemical
Properties
4-Aminomethyltetrahydropyran hydrochloride is the salt form of a primary amine containing

a tetrahydropyran (THP) ring. The THP moiety is a common motif in many biologically active

compounds.[2][3] The protonation of the primary amine to form the hydrochloride salt enhances

the compound's stability and aqueous solubility, making it convenient for handling and use in

various synthetic applications.
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Property Value Source(s)

Chemical Name
(Tetrahydro-2H-pyran-4-

yl)methanamine hydrochloride
N/A

CAS Number 389621-78-7 [4]

Molecular Formula C₆H₁₄ClNO [4]

Molecular Weight 151.63 g/mol [4]

Physical Form White Solid N/A

Melting Point 180-185 °C N/A

Below is the chemical structure of 4-Aminomethyltetrahydropyran hydrochloride, with

atoms numbered for spectroscopic assignment purposes.

Caption: Structure of 4-Aminomethyltetrahydropyran hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For a hydrochloride salt, the choice of solvent is critical. Deuterated water

(D₂O) is an excellent choice for solubility, but it will cause the exchange of the acidic N-H

protons, making them disappear from the spectrum.[5][6] Deuterated dimethyl sulfoxide

(DMSO-d₆) is a suitable alternative that allows for the observation of these exchangeable

protons.

Proton (¹H) NMR Spectroscopy
Expertise & Causality: The protonation of the amine group to an ammonium salt (-NH₃⁺)

causes significant deshielding (a downfield shift) of adjacent protons. Therefore, the protons on

C6 are expected to be the most downfield of the aliphatic signals. The tetrahydropyran ring

exists in a chair conformation, leading to distinct signals for axial and equatorial protons.

While specific data for the hydrochloride salt is not readily published, the spectrum can be

reliably predicted by adjusting the known data for the free base (4-
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Aminomethyltetrahydropyran).[7] The primary changes will be a downfield shift for the C6

methylene protons and the appearance of a broad signal for the -NH₃⁺ protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~8.10 br s 3H -NH₃⁺

Broad signal due

to quadrupolar

relaxation and

exchange.

Position is

concentration-

dependent.

~3.85 dd 2H C4-Hₑ, C3-Hₑ

Equatorial

protons on

carbons adjacent

to the ring

oxygen.

~3.28 t 2H C4-Hₐ, C3-Hₐ

Axial protons on

carbons adjacent

to the ring

oxygen.

~2.75 d 2H C6-H₂

Shifted downfield

from the free

base (~2.4 ppm)

due to the

adjacent -NH₃⁺

group.

~1.75 m 1H C1-H

Methine proton

at the 4-position

of the ring.

~1.60 d 2H C5-Hₑ, C2-Hₑ

Equatorial

protons on C2

and C5.
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~1.25 q 2H C5-Hₐ, C2-Hₐ

Axial protons on

C2 and C5,

typically shifted

upfield.

Experimental Protocol: ¹H NMR

Sample Preparation: Accurately weigh 5-10 mg of 4-Aminomethyltetrahydropyran
hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

locked on the deuterium signal of the solvent and properly shimmed to achieve optimal

resolution.

Data Acquisition: Acquire the spectrum using standard parameters. A spectral width of 0-12

ppm is sufficient. Typically, 16-32 scans are adequate for a good signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the

spectrum and calibrate the chemical shift scale by setting the residual DMSO solvent peak to

2.50 ppm.

Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to

confirm the structure.

Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. Due to the symmetry of

the molecule, only four distinct signals are expected: one for the aminomethyl carbon (C6), one

for the substituted ring carbon (C1), and two for the remaining pairs of equivalent ring carbons

(C2/C5 and C3/C4).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment Rationale

~66.5 C3, C4

Carbons adjacent to the

electron-withdrawing oxygen

atom are the most deshielded.

~43.0 C6

The aminomethyl carbon,

shifted downfield by the

nitrogen.

~35.0 C1
The methine carbon of the

ring.

~28.5 C2, C5
The remaining methylene

carbons of the ring.

Experimental Protocol: ¹³C NMR

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrument Setup: Use a broadband probe on a 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g.,

1024 or more) is typically required compared to ¹H NMR.

Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using

the DMSO-d₆ solvent peak at 39.52 ppm.

Analysis: Correlate the number of signals and their chemical shifts with the expected

structure.

Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is an ideal, rapid technique for confirming the presence

of key functional groups. For this molecule, the most characteristic absorptions will arise from

the ammonium (-NH₃⁺) group, the C-O-C ether linkage, and the aliphatic C-H bonds. The

formation of the ammonium salt results in distinct bands that differ from a free primary amine.
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[8] Specifically, the sharp N-H stretching bands of a free amine are replaced by broad, strong

absorptions for the ammonium ion.[9]

Characteristic IR Absorption Bands (Solid State, KBr or ATR)

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3200-2800 Strong, Broad N-H Stretch R-NH₃⁺ (Ammonium)

2950-2850 Medium-Strong C-H Stretch Aliphatic (CH₂, CH)

~1600 Medium
N-H Bend

(Asymmetric)
R-NH₃⁺ (Ammonium)

~1500 Medium
N-H Bend

(Symmetric)
R-NH₃⁺ (Ammonium)

~1100 Strong
C-O-C Stretch

(Asymmetric)
Ether

Experimental Protocol: FT-IR (ATR)

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the

crystal of the Attenuated Total Reflectance (ATR) accessory.

Background Scan: Ensure the ATR crystal is clean and acquire a background spectrum of

the empty stage. This is crucial for obtaining a clean sample spectrum.

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with

the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added for a high-

quality spectrum.

Data Processing: The software automatically ratios the sample scan against the background

scan to produce the final absorbance or transmittance spectrum.

Analysis: Identify the characteristic peaks and compare them to the expected values to

confirm the presence of the key functional groups.
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Mass Spectrometry (MS)
Expertise & Causality: For a pre-charged, polar molecule like a hydrochloride salt, Electrospray

Ionization (ESI) is the ideal ionization technique as it gently transfers ions from solution into the

gas phase.[10] The analysis will be performed in positive ion mode to detect the cationic form

of the molecule. The expected molecular ion will be that of the free base, protonated, which

corresponds to the molecular formula [C₆H₁₃NO + H]⁺. The chloride ion is simply a counter-ion

and is not typically observed covalently bound in the gas phase under these conditions.

Expected Mass Spectrometry Data (ESI+)

m/z Value Ion Formula Interpretation

116.1182 [C₆H₁₄NO]⁺

Molecular Ion ([M+H]⁺) of the

free base. This will be the base

peak.

99.0913 [C₅H₁₁O]⁺

Fragment resulting from the

loss of ammonia (NH₃) from

the molecular ion.

Note: The m/z values are calculated for the monoisotopic masses.

Solution Phase
Mass Spectrometer

Sample in
Methanol/Water ESI SourceInfusion Quadrupole Detector

m/z 116.12
m/z 99.09

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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